![molecular formula C7H6N4O2S B2559626 ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid CAS No. 890588-01-9](/img/structure/B2559626.png)

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

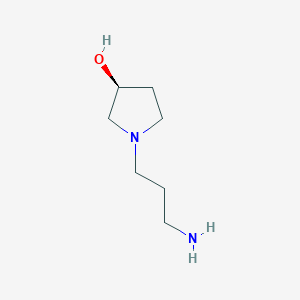

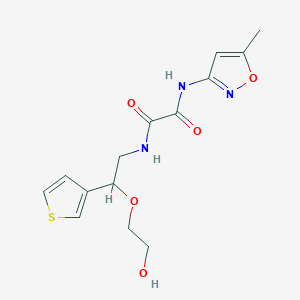

“([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid” is a chemical compound with the CAS Number: 890588-01-9. It has a molecular weight of 210.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N5O2/c13-7(14)3-8-5-1-2-6-10-9-4-12(6)11-5/h1-2,4H,3H2,(H,8,11)(H,13,14). This code provides a standard way to encode the compound’s molecular structure .Scientific Research Applications

Antibacterial and Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have been identified as potent inhibitors of bacterial pathogens, including Staphylococcus aureus. These compounds are known to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to their potent antibacterial effects. The triazole hybrids exhibit broad-spectrum antibacterial activity against drug-resistant strains, making them promising candidates for developing new antibacterial agents (Li & Zhang, 2021).

Antioxidant and Antiradical Activity

Derivatives of 1,2,4-triazole have shown significant antioxidant and antiradical activities, with some being compared to biogenic amino acids like cysteine. This suggests potential for these compounds in mitigating oxidative stress and enhancing cellular protection mechanisms (Kaplaushenko, 2019).

Diverse Biological Activities

1,2,4-Triazole derivatives have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their versatility in biological activities is attributed to the structural diversity that allows for various pharmacological interactions. This makes them a valuable scaffold in drug discovery and development for addressing multiple health conditions (Ferreira et al., 2013).

Applications in Agriculture

Amino-1,2,4-triazoles are crucial raw materials in the fine organic synthesis industry, particularly in agriculture. They form the basis for the production of pesticides, including insecticides and fungicides. Their role in enhancing agricultural productivity by protecting crops from pests and diseases is well-documented, indicating their importance beyond pharmaceutical applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Corrosion Inhibition

1,2,3-Triazole derivatives, including those synthesized through copper-catalyzed azide-alkyne cycloaddition reactions, have been identified as effective corrosion inhibitors for various metals. Their application in protecting metal surfaces from corrosion, especially in acidic environments, highlights their utility in industrial and engineering contexts (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).

Safety and Hazards

Properties

IUPAC Name |

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIFSYZPQLJHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=C2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 2,2-dioxide](/img/structure/B2559543.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2559546.png)

![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)